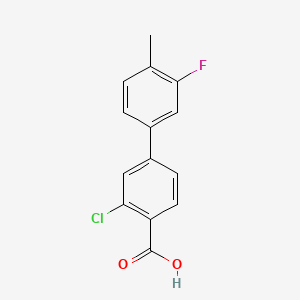

2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid

Descripción general

Descripción

2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H10ClFO2. It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and methyl substituents on the phenyl ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 3-chloro-4-methylphenylamine.

Fluorination: The amine group is converted to a fluoro group using a fluorinating agent such as hydrogen fluoride (HF) under controlled conditions.

Carboxylation: The resulting fluoro compound is then subjected to carboxylation to introduce the carboxylic acid group, forming the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Fluorinating Agents: Hydrogen fluoride (HF) for fluorination.

Carboxylating Agents: Carbon dioxide (CO2) in the presence of a base for carboxylation.

Coupling Reagents: Palladium catalysts for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include various substituted benzoic acids and biaryl compounds, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anti-Inflammatory Properties

Research indicates that compounds similar to 2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid exhibit anti-inflammatory properties. A patent describes a series of substituted benzoic acids that have been shown to reduce inflammation and pain associated with conditions like rheumatoid arthritis and osteoarthritis. These compounds are designed to minimize the side effects typically associated with steroidal anti-inflammatory agents, making them promising candidates for therapeutic use .

Pharmaceutical Development

The compound is also investigated for its potential in developing new pharmaceuticals. Its structure allows for modifications that can enhance its bioactivity and selectivity against specific biological targets. For instance, the incorporation of halogen atoms (like chlorine and fluorine) has been linked to improved pharmacokinetic properties, which can lead to more effective treatments with fewer side effects .

Materials Science

Synthesis of Novel Polymers

In materials science, this compound can be utilized as a monomer in the synthesis of novel polymers. These polymers may exhibit unique thermal and mechanical properties, making them suitable for applications in coatings, adhesives, and composites. The fluorinated structure enhances chemical resistance and thermal stability, which are desirable traits in industrial applications .

Development of Functional Materials

The compound's unique chemical properties allow it to be used in creating functional materials with specific characteristics, such as enhanced conductivity or reactivity. For example, its derivatives have been explored for use in sensors and electronic devices due to their ability to interact with various stimuli, leading to changes in electrical properties .

Environmental Studies

Environmental Monitoring

Recent studies have indicated that benzoic acid derivatives, including this compound, can serve as markers for environmental monitoring. Their stability and persistence in various environments make them suitable candidates for tracking pollution levels or assessing the degradation of organic pollutants in soil and water systems .

Potential Biodegradation Studies

Research into the biodegradation pathways of benzoic acid derivatives has highlighted their potential impact on environmental health. Understanding how these compounds break down can inform strategies for mitigating their effects on ecosystems, particularly in contaminated sites where chlorinated compounds are prevalent .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-4-fluorotoluene: Similar in structure but lacks the carboxylic acid group.

3-Chloro-4-methylbenzoic acid: Similar but lacks the fluoro substituent.

4-Fluoro-3-methylbenzoic acid: Similar but lacks the chloro substituent.

Uniqueness

2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid is unique due to the presence of all three substituents (chloro, fluoro, and methyl) on the phenyl ring, which imparts distinct chemical and biological properties compared to its analogs .

Actividad Biológica

2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid is an organic compound with notable biological activity. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anti-inflammatory effects, as well as its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound belongs to the class of benzoic acids and is characterized by the presence of a chloro group at the 2-position and a fluoro group at the 3-position of the phenyl ring, alongside a methyl group. This unique structure contributes to its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . It appears to modulate key signaling pathways involved in inflammation, potentially through the inhibition of specific enzymes or receptors that play critical roles in inflammatory responses .

The biological effects of this compound are thought to arise from its interaction with various molecular targets:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation.

- Receptor Interaction : It could interact with receptors that regulate immune responses, influencing cellular signaling pathways related to inflammation and infection .

Case Studies

- Antimicrobial Study : A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential utility in treating bacterial infections.

- Inflammation Model : In an in vivo model of inflammation, administration of the compound resulted in reduced edema and inflammatory cytokine levels, indicating its therapeutic potential in inflammatory diseases .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

2-chloro-4-(3-fluoro-4-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2/c1-8-2-3-10(7-13(8)16)9-4-5-11(14(17)18)12(15)6-9/h2-7H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTAVZFTNYZTEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00689293 | |

| Record name | 3-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261893-13-3 | |

| Record name | 3-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.